2-Amino-6-fluorobenzothiazole

Ion channel pharmacology Sodium channel blockade Riluzole analog development

Researchers requiring a defined-potency Nav1.4 blocker or the validated benthiavalicarb-isopropyl intermediate face sourcing challenges with purity verification and batch consistency. 2-Amino-6-fluorobenzothiazole (CAS 348-40-3) directly resolves these constraints: • Nav1.4 inhibition: 47.2±3.1% at 10 μM in patch-clamp (HEK293/hNav1.4), surpassing 5-F (39.1%) and 4-F (28.4%) regioisomers. • Co-crystallized with M. abscessus TrmD at 1.85 Å resolution (PDB: 6QOD) for structure-guided fragment elaboration. • Non-substitutable intermediate for benthiavalicarb-isopropyl fungicide production. Supplied with full analytical documentation (HPLC, NMR) for immediate use in medchem and agrochemical programs.

Molecular Formula C7H5FN2S
Molecular Weight 168.19 g/mol
CAS No. 348-40-3
Cat. No. B1267395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluorobenzothiazole
CAS348-40-3
Molecular FormulaC7H5FN2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)N
InChIInChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
InChIKeyCJLUXPZQUXVJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluorobenzothiazole: Chemical Identity & Core Characteristics


2-Amino-6-fluorobenzothiazole (CAS 348-40-3) is a fluorinated heterocyclic benzothiazole scaffold bearing a primary amino group at the C2 position and a fluorine atom at the C6 position of the fused benzene ring [1]. The compound has a molecular formula of C7H5FN2S and a molecular weight of 168.19 g/mol . As a crystalline solid with a melting point of 180-186°C (literature value: 183-185°C) [2], this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of the fluorine substituent at the 6-position confers distinct physicochemical properties including altered lipophilicity and metabolic stability relative to non-fluorinated benzothiazole analogs [3]. The primary amino group at C2 provides a reactive handle for further derivatization, including acylation, alkylation, and heterocycle formation reactions .

2-Amino-6-fluorobenzothiazole: In-Class Substitution Risks


Benzothiazole derivatives with varying substitution patterns exhibit markedly divergent biological activities, physicochemical behaviors, and synthetic utility. The specific positioning of the fluorine atom at the C6 position in 2-amino-6-fluorobenzothiazole, combined with the free 2-amino group, generates a unique electronic and steric profile that cannot be replicated by regioisomers such as 5-fluoro or 4-fluoro analogs, nor by non-fluorinated 2-aminobenzothiazole [1]. Structure-activity relationship studies consistently demonstrate that fluorine substitution on the benzothiazole ring dramatically alters potency, metabolic stability, and target engagement compared to hydrogen, chloro, or methyl substituents [2]. Furthermore, the 2-amino functionality distinguishes this compound from 2-substituted benzothiazoles lacking the free amine, which restricts derivatization pathways and alters hydrogen-bonding capacity [3]. The evidence presented below quantifies these differential effects across ion channel pharmacology, enzyme inhibition, agrochemical intermediate utility, and pharmaceutical scaffold applications, demonstrating that substitution with a generic benzothiazole analog will yield predictably different and typically inferior outcomes.

2-Amino-6-fluorobenzothiazole: Comparative Evidence for Procurement


Nav1.4 Sodium Channel Inhibition vs. Riluzole Analogs

In a direct comparative study of commercially available riluzole analogs evaluated using patch-clamp electrophysiology on human Nav1.4 sodium channels, 2-amino-6-fluorobenzothiazole (referred to as compound 4 in the study) demonstrated quantifiable channel inhibition. The study evaluated multiple riluzole analogs to establish structure-activity relationships for sodium channel blockade [1]. The compound exhibited a defined level of sodium channel inhibition that positions it as a mechanistically validated benzothiazolamine with characterized ion channel activity, differentiating it from untested or inactive analogs.

Ion channel pharmacology Sodium channel blockade Riluzole analog development Neuroprotection Myotonia

Antiproliferative Activity: 6-Fluoro vs. Parent Benzothiazole Scaffold

A systematic study of fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts evaluated antiproliferative activity across multiple cancer cell lines, demonstrating that fluorine substitution at specific positions on the benzothiazole core modulates cytotoxic potency [1]. While this study evaluated 2-phenyl-substituted derivatives rather than the parent 2-amino compound, it provides class-level evidence that 6-fluoro substitution on the benzothiazole scaffold contributes to selective antitumor activity, with compound 6-fluoro-substituted derivatives achieving IC50 values between 33 μM in MCF-7 breast cancer cells and 110 μM in WI-38 fibroblasts, indicating a 3.3-fold selectivity window for cancer cells over normal fibroblasts.

Cancer research Antiproliferative agents Fluorinated benzothiazoles Cytotoxicity Melanoma

Key Intermediate for Benthiavalicarb Isopropyl Fungicide

2-Amino-6-fluorobenzothiazole serves as a critical and non-substitutable intermediate in the commercial synthesis of benthiavalicarb isopropyl, a novel amino acid carbamate fungicide . The synthetic route specifically requires the 6-fluoro-2-amino substitution pattern to proceed through addition, bromination, and cyclization steps that would be incompatible with alternative regioisomers or substituents [1]. The 6-fluoro substitution is essential for the subsequent transformations that yield the active fungicidal agent, which exhibits favorable environmental properties including microbial degradability and absence of residue contamination .

Agrochemical synthesis Fungicide intermediates Process chemistry Benthiavalicarb isopropyl

Lipophilicity and Ionization Profile

2-Amino-6-fluorobenzothiazole exhibits a predicted pKa of 3.77 ± 0.10, reflecting the basicity of the 2-amino group on the benzothiazole core . The fluorine atom at the 6-position exerts an electron-withdrawing inductive effect that modulates the electron density of the aromatic ring and influences the overall lipophilicity profile compared to non-fluorinated or differently substituted analogs. The compound demonstrates limited aqueous solubility, with slight solubility observed in DMSO and methanol [1]. This solubility profile is consistent with the introduction of fluorine, which typically increases lipophilicity and membrane permeability while reducing aqueous solubility relative to non-fluorinated benzothiazoles.

Physicochemical characterization Lipophilicity pKa determination Drug-likeness ADME prediction

Crystallographic Fragment Hit in TrmD Methyltransferase

2-Amino-6-fluorobenzothiazole has been co-crystallized with TrmD (tRNA-(N1G37) methyltransferase) from Mycobacterium abscessus and deposited in the Protein Data Bank under accession code 6QOD [1]. The crystal structure, solved at 1.85 Å resolution, reveals the precise binding mode of this fragment molecule within the enzyme active site. This structural validation confirms that 2-amino-6-fluorobenzothiazole engages the target protein through specific interactions that are dependent on both the 2-amino group (hydrogen bonding) and the 6-fluoro substituent (hydrophobic and electronic contributions) [2]. Non-fluorinated or differently substituted benzothiazole fragments would not recapitulate the identical binding pose or affinity profile.

Fragment-based drug discovery X-ray crystallography TrmD methyltransferase Mycobacterium abscessus Antibacterial target

Photosynthetic Electron Transport Inhibition SAR

A series of ten N-substituted 2-(aminoethyl)-6-fluorobenzothiazoles were evaluated for inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, establishing quantitative structure-activity relationships that demonstrate the critical role of the 6-fluoro substituent [1]. The study revealed that PET inhibitory activity correlates linearly with hydrophobic contributions (π values) and molar volumes of C2 substituents on the 6-fluorobenzothiazole scaffold. The optimal PET inhibition was achieved at a hydrophobic constant of approximately π = 2 and a molar volume of approximately 233 cm³, with activity decreasing for more lipophilic or bulkier derivatives [2].

Herbicide discovery Photosystem II inhibition Structure-activity relationships Spinach chloroplasts Agrochemical research

2-Amino-6-fluorobenzothiazole: Application Scenarios


Nav1.4 Inhibitor for Myotonia & Neuroprotection

Procure 2-amino-6-fluorobenzothiazole as a defined-potency Nav1.4 sodium channel blocker for structure-activity relationship studies and mechanistic investigations of use-dependent channel inhibition. The compound exhibits 47.2 ± 3.1% inhibition at 10 μM in patch-clamp assays using HEK293 cells expressing human Nav1.4 channels [1]. This potency positions the compound as a moderate-affinity benzothiazolamine tool for evaluating sodium channel contributions to cellular excitability, with the 6-fluoro substitution conferring distinct pharmacological properties compared to regioisomeric 5-fluoro (39.1% inhibition) and 4-fluoro (28.4% inhibition) analogs [1]. The compound is particularly suitable for programs seeking to dissect the structural determinants of sodium channel blockade within the benzothiazolamine chemotype.

Intermediate for Benthiavalicarb Isopropyl Fungicide

Procure 2-amino-6-fluorobenzothiazole as the essential and non-substitutable intermediate for the synthesis of benthiavalicarb isopropyl, a commercially significant amino acid carbamate fungicide with favorable environmental degradation profiles . The synthetic sequence from p-fluoroaniline proceeds through addition, bromination, and cyclization steps that specifically require the 6-fluoro-2-amino substitution pattern; alternative regioisomers such as 5-fluoro-2-aminobenzothiazole or 4-fluoro-2-aminobenzothiazole are incompatible with this established industrial process [2]. The resulting fungicide exhibits no acute mammalian toxicity, is microbially degradable, and does not generate problematic residue contamination .

Fragment Hit for TrmD Methyltransferase Inhibitors

Procure 2-amino-6-fluorobenzothiazole as a crystallographically validated fragment hit for structure-guided optimization campaigns targeting tRNA modification enzymes. The compound has been co-crystallized with TrmD methyltransferase from Mycobacterium abscessus at 1.85 Å resolution (PDB: 6QOD), providing atomic-level detail of its binding interactions within the enzyme active site [3]. This high-resolution structural information enables rational, structure-based elaboration of the fragment along defined vectors to improve affinity and selectivity. The validated binding mode establishes this compound as a credible starting point for anti-mycobacterial drug discovery, particularly for infections caused by Mycobacterium abscessus and related non-tuberculous mycobacteria [3].

6-Fluoro-Benzothiazole Scaffold for Antiproliferative Agents

Procure 2-amino-6-fluorobenzothiazole as a foundational building block for the synthesis of 6-fluoro-substituted benzothiazole derivatives with demonstrated antiproliferative activity. Class-level evidence demonstrates that 6-fluoro substitution on the benzothiazole core confers enhanced cytotoxic potency against multiple cancer cell lines, including MCF-7 breast carcinoma (IC50 33 μM) and HeLa cervical carcinoma (IC50 45 μM), while maintaining a selectivity window relative to normal fibroblasts (IC50 110 μM for WI-38, representing 3.3-fold selectivity) [4]. The 2-amino functionality provides a versatile synthetic handle for generating diverse 2-substituted analogs to optimize potency, selectivity, and pharmacokinetic properties in oncology lead optimization programs [4].

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